molecular formula C14H19N3O3 B13885517 Tert-butyl 3-oxo-4-pyridin-4-ylpiperazine-1-carboxylate

Tert-butyl 3-oxo-4-pyridin-4-ylpiperazine-1-carboxylate

Cat. No.: B13885517
M. Wt: 277.32 g/mol
InChI Key: AXVCSVXDCKYBPH-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxo-4-pyridin-4-ylpiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-oxo-4-pyridin-4-ylpiperazine-1-carboxylate typically involves the reaction of pyridine derivatives with piperazine and tert-butyl chloroformate. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-oxo-4-pyridin-4-ylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Tert-butyl 3-oxo-4-pyridin-4-ylpiperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-4-pyridin-4-ylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate
  • Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

Tert-butyl 3-oxo-4-pyridin-4-ylpiperazine-1-carboxylate is unique due to its specific structure, which combines a piperazine ring with a pyridine moiety and a tert-butyl ester group. This unique combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C14H19N3O3

Molecular Weight

277.32 g/mol

IUPAC Name

tert-butyl 3-oxo-4-pyridin-4-ylpiperazine-1-carboxylate

InChI

InChI=1S/C14H19N3O3/c1-14(2,3)20-13(19)16-8-9-17(12(18)10-16)11-4-6-15-7-5-11/h4-7H,8-10H2,1-3H3

InChI Key

AXVCSVXDCKYBPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CC=NC=C2

Origin of Product

United States

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